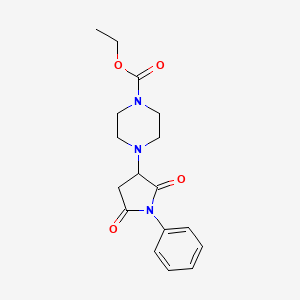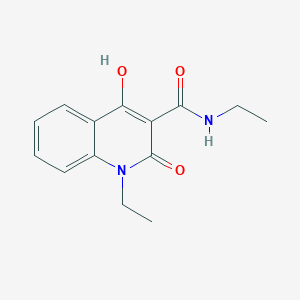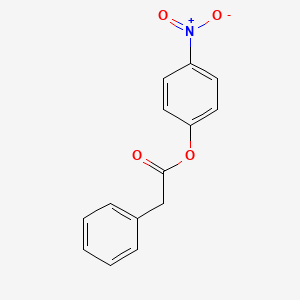![molecular formula C21H22BrN3O2 B3875267 N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3875267.png)
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 by researchers at GlaxoSmithKline and has since been studied for its potential therapeutic applications.
Wirkmechanismus
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction.
Biochemical and physiological effects:
In preclinical studies, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in animal models of depression. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other drugs that may have broader effects on the brain. However, one limitation of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of longer-acting formulations of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide that may be more practical for clinical use. Additionally, further research is needed to fully understand the safety and efficacy of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in humans.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and psychiatric disorders such as schizophrenia and depression. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-15-2-6-17(7-3-15)20(26)24-19(14-16-4-8-18(22)9-5-16)21(27)25-12-10-23-11-13-25/h2-9,14,23H,10-13H2,1H3,(H,24,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKJXVWKDXJES-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(dimethylamino)methylene]-4-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B3875185.png)

![3-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B3875203.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3875212.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875215.png)


![2-(5-amino-1H-tetrazol-1-yl)-N'-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]acetohydrazide](/img/structure/B3875259.png)
![4-[(2-furylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875274.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3875278.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875282.png)

![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B3875290.png)